5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a thiophene ring, a morpholine group, and a cyclobutyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound focus on scalability and cost-effectiveness. The process is designed to minimize the use of hazardous chemicals and reduce the formation of impurities while maintaining high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the chloro or morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide involves the inhibition of Factor Xa. This enzyme plays a crucial role in the coagulation pathway, and its inhibition prevents the formation of blood clots. The compound binds to the active site of Factor Xa, blocking its activity and thereby exerting its antithrombotic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide .
- 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide .
Uniqueness
5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the cyclobutyl moiety and the morpholine group, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
5-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-12-3-2-11(20-12)13(18)16-10-14(4-1-5-14)17-6-8-19-9-7-17/h2-3H,1,4-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBZTAMKJORHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=C(S2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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